![molecular formula C16H11FN2O2S B2698159 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid CAS No. 554404-23-8](/img/structure/B2698159.png)
2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C16H11FN2O2S and a molecular weight of 314.33 g/mol This compound is characterized by the presence of a phthalazinyl group, a fluorophenyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Phthalazinyl Intermediate: The phthalazinyl group is synthesized through a series of reactions starting from phthalic anhydride and hydrazine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalazinyl group can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phthalazinyl derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The phthalazinyl group is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Chlorophenyl)phthalazin-1-yl]sulfanyl}acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
2-{[4-(4-Bromophenyl)phthalazin-1-yl]sulfanyl}acetic acid: Similar structure but with a bromine atom instead of a fluorine atom.
2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)16(19-18-15)22-9-14(20)21/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJQIXQJZZVSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)
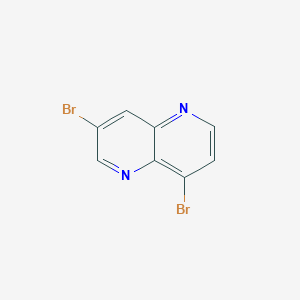
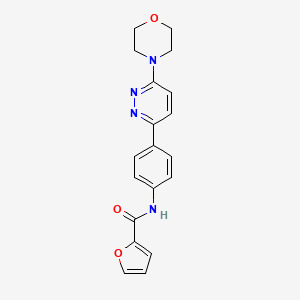
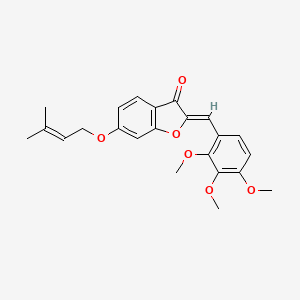
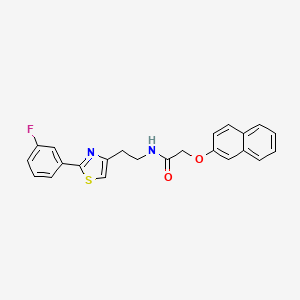
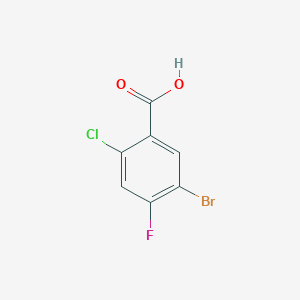
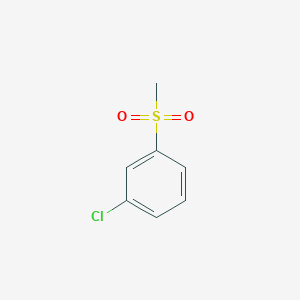
![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)
sulfamoyl}benzamide](/img/structure/B2698094.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2698095.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)
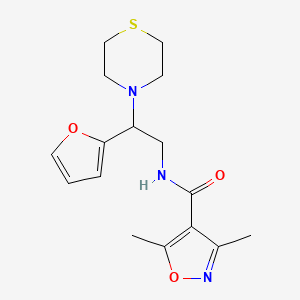
![2-(2,4-Dichlorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide](/img/structure/B2698099.png)
